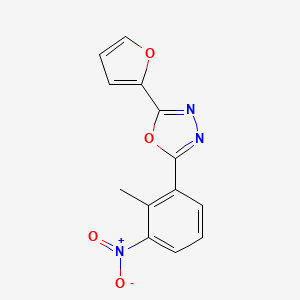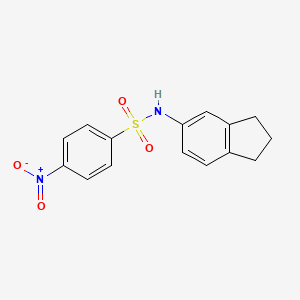
2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of coumarin and is commonly referred to as coumarin-4-acetic acid biphenyl ester.
Mecanismo De Acción
The mechanism of action of 2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate involves the inhibition of the growth and survival of cancer cells. This compound selectively targets cancer cells by inducing apoptosis through the activation of the caspase pathway. It also inhibits the angiogenesis process, which is essential for the growth and survival of cancer cells. Additionally, this compound acts as a fluorescent probe for the detection of reactive oxygen species in cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound selectively inhibits the growth of cancer cells by inducing apoptosis through the activation of the caspase pathway. It also inhibits the angiogenesis process, which is essential for the growth and survival of cancer cells. Additionally, this compound acts as a fluorescent probe for the detection of reactive oxygen species in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate in lab experiments include its ability to selectively inhibit the growth of cancer cells, its ability to induce apoptosis through the activation of the caspase pathway, and its ability to inhibit the angiogenesis process. However, the limitations include the need for careful control of temperature and reaction time during synthesis, and the potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for cancer treatment, and the exploration of its use as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, further studies are needed to determine the optimal concentration and exposure time for this compound in lab experiments.
Métodos De Síntesis
The synthesis of 2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate involves the reaction between coumarin-4-acetic acid and biphenylcarboxylic acid chloride in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and requires careful control of temperature and reaction time. The yield of the reaction can be increased by using excess reagents and by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
2-oxo-2H-chromen-4-yl 4-biphenylcarboxylate has been widely used in scientific research due to its ability to selectively inhibit the growth of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the angiogenesis process, which is essential for the growth and survival of cancer cells. Additionally, this compound has been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Propiedades
IUPAC Name |
(2-oxochromen-4-yl) 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21-14-20(18-8-4-5-9-19(18)25-21)26-22(24)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZPXTTULCUQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC(=O)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)

![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)
![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)
![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)


